molecular formula C13H19NO4S B14821354 N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14821354
M. Wt: 285.36 g/mol
InChI Key: BXRMRPVXKFJIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(5-cyclohexyloxy-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h7-10,14-15H,2-6H2,1H3

InChI Key

BXRMRPVXKFJIIV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-(cyclohexyloxy)-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product .

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and optimized reaction conditions to increase yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-(Cyclohexyloxy)-2-hydroxyphenyl)methanesulfonamide include other sulfonamides such as:

  • Methanesulfonamide
  • Sulfanilamide
  • Sulfamethoxazole

Uniqueness

This compound is unique due to its specific structure, which includes a cyclohexyloxy group and a hydroxyphenyl group. This unique structure may confer specific properties and activities that differentiate it from other sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.